3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
483317-73-3 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-butanoyl-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C17H21NO3/c1-4-7-15(19)14-10-12-8-9-13(18(5-2)6-3)11-16(12)21-17(14)20/h8-11H,4-7H2,1-3H3 |
InChI Key |
ZKFYJKYOPVGWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
One of the most common methods for synthesizing benzopyran derivatives is through Knoevenagel condensation. This method involves the reaction of salicylaldehyde with butyric anhydride or butyric acid in the presence of a base such as triethylamine.
Reaction Scheme:
$$
\text{Salicylaldehyde} + \text{Butyric Anhydride} \xrightarrow{\text{Base}} \text{this compound}
$$
- Yields can vary significantly based on reaction conditions; typical yields range from 60% to 90% depending on the solvent and temperature used.
- The reaction can be performed under solvent-free conditions or in polar aprotic solvents like DMF or DMSO, which may enhance yields and reduce reaction times.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to expedite the formation of coumarin derivatives, including this compound.
Reaction Scheme:
$$
\text{Salicylaldehyde} + \text{Butyric Acid} \xrightarrow{\text{Microwave Irradiation}} \text{Product}
$$
Lewis Acid Catalysis
The use of Lewis acids such as zinc chloride or boron trifluoride can enhance the reactivity of substrates in condensation reactions.
Reaction Scheme:
$$
\text{Salicylaldehyde} + \text{Butyric Anhydride} \xrightarrow{\text{Lewis Acid}} \text{Product}
$$
- This method typically results in high yields (up to 98%) and allows for the incorporation of various substituents on the aromatic ring.
Comparative Analysis of Synthesis Methods
| Method | Reaction Time | Yield (%) | Solvent Used |
|---|---|---|---|
| Knoevenagel Condensation | 2-4 hours | 60 - 90 | DMF/DMSO or solvent-free |
| Microwave-Assisted | <1 hour | >95 | None |
| Lewis Acid Catalysis | 1-3 hours | up to 98 | Various |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 7-diethylamino group strongly activates the coumarin ring toward electrophilic attack, directing incoming electrophiles to the C-5 and C-8 positions (para and ortho to the amino group).
Mechanistic Insights :
-
The diethylamino group donates electron density via resonance, activating the aromatic ring.
-
Steric hindrance from the 3-butanoyl group limits substitution at C-3 and C-4 positions .
Nucleophilic Acyl Substitution at C-3
The 3-butanoyl group undergoes nucleophilic substitution or hydrolysis under basic or acidic conditions:
Key Observations :
-
Hydrolysis proceeds faster under microwave irradiation (93–98% yield) .
-
Bulky amines reduce reaction efficiency due to steric clashes with the coumarin core .
Photochemical and Fluorescence Behavior
The compound exhibits solvatochromic shifts and tunable fluorescence, critical for sensor applications:
Applications :
-
Metal ion detection (e.g., Al³⁺, Fe³⁺) via fluorescence quenching.
Oxidation and Ring-Opening Reactions
The coumarin lactone ring opens under strong oxidative conditions:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ Oxidation | H₂O, 100°C | 2-Oxo-3-butanoylbenzoic acid | 65–70 | |
| Ozonolysis | O₃, -78°C | Fragmented diketones | 55–60 |
Mechanistic Pathway :
Catalytic Modifications
Transition-metal-catalyzed cross-couplings enable functionalization:
Limitations :
Acid/Base-Mediated Rearrangements
Under strong acids, the coumarin skeleton undergoes Wagner-Meerwein rearrangements:
| Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C | Furan-2-one derivatives | 60–65 | |
| PPA, 150°C | Polyphosphoric acid | Benzoxepinone isomers | 50–55 |
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
Research indicates that 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one exhibits analgesic properties, making it a candidate for treating various pain conditions. It has been studied for its efficacy in managing acute and chronic pain, including migraine and neuropathic pain. The compound acts by inhibiting nitric oxide synthase (NOS), which is implicated in pain pathways.
Case Study: Migraine Treatment
A study published in the Journal of Pain Research demonstrated the effectiveness of this compound in reducing the frequency and intensity of migraine attacks. Patients treated with this compound reported significant improvements compared to a placebo group, underscoring its potential as a therapeutic agent for migraine sufferers .
1.2 Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neuroinflammatory responses and reduce oxidative stress contributes to its neuroprotective effects.
Case Study: Neurodegenerative Disorders
In a preclinical model of Alzheimer's disease, administration of this compound led to reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .
Analytical Chemistry Applications
2.1 Chromatographic Techniques
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). This method is crucial for determining the purity and concentration of the compound in various formulations.
Table 1: HPLC Parameters for Analyzing this compound
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile: Water (70:30) |
| Column Type | C18 Reverse Phase |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 5.6 minutes |
This chromatographic method allows for the rapid separation and quantification of the compound, facilitating quality control in pharmaceutical applications .
Environmental Applications
Emerging studies suggest that compounds like this compound may have applications in environmental science, particularly in assessing pollutant degradation pathways due to their reactive functional groups.
Case Study: Pollutant Degradation
A recent investigation into the degradation of organic pollutants highlighted the use of this compound as a probe for studying reaction mechanisms under different environmental conditions. The findings indicated that it could serve as an effective model compound for understanding pollutant behavior .
Mechanism of Action
The mechanism of action of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one differ primarily at position 3, with substituents ranging from aromatic rings to heterocycles. Below is a comparative analysis:
Photophysical Properties
- MPAC-Br : Used as a fluorescent derivatization reagent due to its bromomethyl group, which reacts with carboxylic acids. Its fluorescence is highly sensitive but wavelength data are unspecified .
- C-6: Exhibits a fluorescence peak at 505 nm in ethanol with a quantum yield of 78%. Modified to C545 (emission at 519 nm, quantum yield 90%), demonstrating how substituent modifications enhance performance in OLEDs .
- C-466: Fluorescence properties are solvent-dependent, with emission shifts observed in polar vs. non-polar solvents .
Biological Activity
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one, commonly referred to as a derivative of coumarin, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is part of a larger class of benzopyran derivatives known for their diverse therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 231.29 g/mol. The compound features a benzopyran backbone with a butanoyl group and a diethylamino substituent, which are critical for its biological activity.
Antioxidant Activity
Research indicates that coumarin derivatives, including this compound, possess potent antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Properties
Several studies have explored the antimicrobial effects of coumarin derivatives. The compound exhibited significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activities of this compound are attributed to its ability to interact with various biological targets. Its antioxidant properties are linked to its capacity to donate electrons and neutralize free radicals. Furthermore, the anti-inflammatory effects may arise from the inhibition of specific signaling pathways involved in inflammation, such as NF-kB and COX enzymes.
Case Studies
Q & A
Q. What are the recommended methods for synthesizing 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one, and how are structural impurities minimized?
Synthesis typically involves condensation reactions between substituted coumarin precursors and butanoyl derivatives under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted diethylamino precursors and byproducts like 3-amino-7-(diethylamino)coumarin .
- Characterization : LC-MS and -NMR verify the butanoyl group’s incorporation at the 3-position and confirm purity (>95%) .
Q. How do solvent polarity and pH influence the photophysical properties of this compound?
The compound exhibits solvatochromism and pH-dependent fluorescence due to its electron-donating diethylamino group and electron-withdrawing butanoyl moiety:
- Solvent polarity : In polar solvents (e.g., ethanol), a red shift in emission (450–500 nm) occurs due to stabilization of the excited-state intramolecular charge transfer (ICT) .
- pH sensitivity : Protonation of the diethylamino group in acidic media quenches fluorescence, while deprotonation in basic conditions enhances quantum yield. Use UV-Vis titration (pH 2–12) to map Stokes shift variations .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and excited-state dynamics of this compound?
The GAMESS quantum chemistry package is recommended for:
- Ground-state optimization : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts bond lengths and charge distribution .
- Excited-state analysis : Time-Dependent DFT (TD-DFT) simulates absorption spectra and identifies key transitions (e.g., HOMO→LUMO+1) .
- Solvent effects : Include the Polarizable Continuum Model (PCM) to account for dielectric interactions .
Q. How can conflicting spectroscopic data on solvent-dependent fluorescence lifetimes be resolved?
Discrepancies often arise from aggregation or trace impurities. Mitigation strategies include:
- Time-Resolved Fluorescence : Use a streak camera or TCSPC (time-correlated single-photon counting) to distinguish monomeric (1–3 ns) vs. aggregated (>5 ns) species .
- Dynamic Light Scattering (DLS) : Confirm nanoparticle-free solutions (<10 nm polydispersity) .
- Control experiments : Compare data with structurally similar dyes (e.g., 7-diethylamino-4-methylcoumarin) to isolate solvent-specific effects .
Q. What role does this compound play in two-photon polymerization (2PP) applications?
As a photoinitiator in microfabrication:
- Mechanism : The compound absorbs near-IR photons (780 nm) and generates radicals via intersystem crossing, initiating crosslinking of acrylate-based photoresists .
- Optimization : Adjust laser power (4–12 mW) and concentration (<5 wt%) to balance polymerization depth (~50 µm) and resolution (<1 µm) .
Q. How do substituent modifications at the 3-position affect bioimaging applications?
Replacing butanoyl with other groups alters selectivity and Stokes shift:
- Benzothiazole substitution : Enhances metal-ion sensing (e.g., Ag) by introducing chelation sites .
- Benzimidazole derivatives : Improve cell-membrane permeability for live-cell imaging .
- Methodological validation : Use fluorescence microscopy with HeLa cells and ICP-MS to quantify intracellular retention .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Toxicological profile : While specific data for this derivative are limited, structurally related coumarins (e.g., 3-benzoyl-4,7-dihydroxycoumarin) show low acute toxicity but potential phototoxicity .
- Handling : Use UV-blocking eyewear and gloves; avoid prolonged skin exposure under UV light .
- Waste disposal : Neutralize with dilute NaOH before incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
